
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It features a pyrrolidine ring attached to a pyridine ring, which is further connected to an ethanamine group
Preparation Methods
The synthesis of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and pyrrolidine as the primary starting materials.
Reaction Conditions: The pyridine ring is functionalized to introduce the ethanamine group. This is usually achieved through a series of reactions including halogenation, nucleophilic substitution, and reduction.
Industrial Production: On an industrial scale, the synthesis may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine involves its interaction with specific molecular targets. The pyrrolidine ring enhances its binding affinity to certain receptors or enzymes, leading to modulation of biological pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule in drug discovery .
Comparison with Similar Compounds
1-(6-(Pyrrolidin-1-yl)pyridin-3-yl)ethan-1-amine can be compared with other similar compounds such as:
6-(Pyrrolidin-1-yl)pyridin-3-amine: This compound lacks the ethanamine group, which may affect its biological activity and chemical reactivity.
1-(6-(4-Fluoropyrazol-1-yl)pyridin-3-yl)ethan-1-amine: The presence of a fluoropyrazole ring introduces different electronic properties and potential biological activities.
Properties
Molecular Formula |
C11H17N3 |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
1-(6-pyrrolidin-1-ylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C11H17N3/c1-9(12)10-4-5-11(13-8-10)14-6-2-3-7-14/h4-5,8-9H,2-3,6-7,12H2,1H3 |
InChI Key |
UONURUKGUNFHGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(C=C1)N2CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


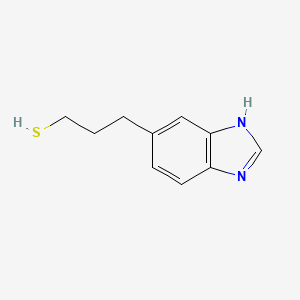
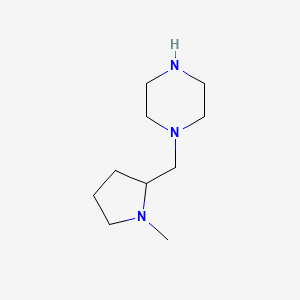
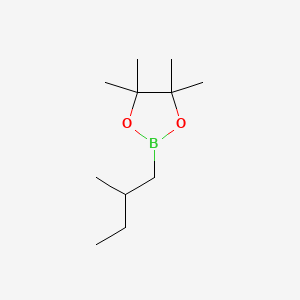

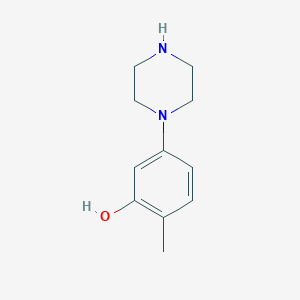
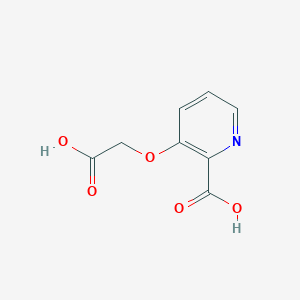
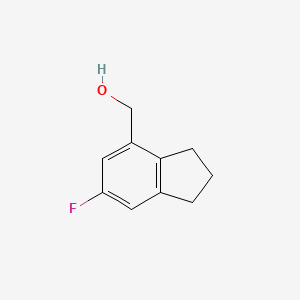
![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)

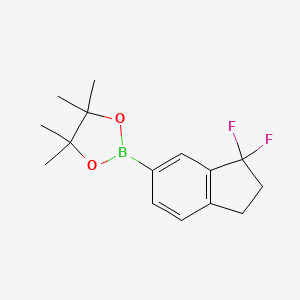
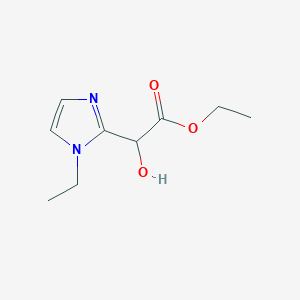


![2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13612381.png)
